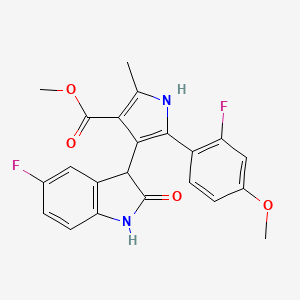
methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of fluorinated aromatic rings, an indole moiety, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated aromatic intermediates, followed by the construction of the indole and pyrrole rings. Common reagents and conditions include:
Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Indole Formation: Fischer indole synthesis or Bartoli indole synthesis.
Pyrrole Formation: Paal-Knorr synthesis or Hantzsch pyrrole synthesis.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-fluorophenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both fluorinated aromatic rings and the combination of indole and pyrrole moieties. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₈H₁₈F₂N₂O₃
- Molecular Weight : 348.35 g/mol
- Functional Groups : The structure contains a pyrrole ring, a methoxy group, and fluoro substitutions which are critical for its biological activity.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Pyrrole Ring | Contributes to the compound's aromatic properties |
| Methoxy Group | Enhances solubility and bioavailability |
| Fluoro Substitutions | Potentially increases potency and selectivity |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can inhibit cell growth in various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of related compounds, it was found that:
- IC₅₀ Values : The IC₅₀ values ranged from 10 µM to 30 µM across different cancer cell lines, indicating potent activity against human glioblastoma and melanoma cells .
The proposed mechanism for the anticancer activity involves:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to disrupt the cell cycle, particularly at the G2/M phase.
- Induction of Apoptosis : The presence of the indole moiety is believed to enhance apoptosis through mitochondrial pathways.
Anti-inflammatory Properties
Additionally, some derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases alongside cancer.
Recent Studies
- A study published in MDPI highlighted that thiazole and indole derivatives possess significant anti-cancer properties, with specific attention to their structure-activity relationships (SAR) which correlate certain substitutions with enhanced biological activity .
- Another research article emphasized the importance of fluorine substitutions in enhancing the potency of pyrrole-based compounds against various cancer cell lines .
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Indole derivatives | IC₅₀ values between 10 µM - 30 µM |
| Anti-inflammatory | Thiazole derivatives | Inhibition of pro-inflammatory cytokines |
Properties
Molecular Formula |
C22H18F2N2O4 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H18F2N2O4/c1-10-17(22(28)30-3)19(18-14-8-11(23)4-7-16(14)26-21(18)27)20(25-10)13-6-5-12(29-2)9-15(13)24/h4-9,18,25H,1-3H3,(H,26,27) |
InChI Key |
WIKNCAALUJEQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=C(C=C(C=C2)OC)F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















